Cimbuterol-d9 is a deuterated analog of cimbuterol, a β2-adrenergic agonist. The "d9" designation indicates that nine hydrogen atoms in the cimbuterol molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes cimbuterol-d9 valuable in scientific research as an internal standard for mass spectrometry-based analysis of cimbuterol and related compounds. [, , ]
Cimbuterol-d9, also known as D9-Cimbuterol, is a deuterated form of Cimbuterol, a compound recognized for its role as a beta-adrenergic receptor agonist. This compound is primarily utilized in scientific research and analytical chemistry, particularly in studies involving the detection of veterinary drug residues. The introduction of deuterium in Cimbuterol-d9 enhances its stability and allows for more precise analytical measurements.
Cimbuterol-d9 is synthesized through specific chemical processes that incorporate deuterium, a stable isotope of hydrogen. The compound's structure is denoted by the formula C13H10D9N3O, and it has a molecular weight of 242.37 g/mol. It is commercially available from various suppliers specializing in chemical reference materials and isotopically labeled compounds .
Cimbuterol-d9 falls under the category of beta-adrenergic agonists, which are compounds that activate beta-adrenergic receptors in the body. These receptors are involved in various physiological processes, including the regulation of metabolism and cardiovascular function. The compound is classified as a research chemical with applications in pharmacology and toxicology.
The synthesis of Cimbuterol-d9 has been explored through multiple stable synthetic routes. One notable study describes three methods that yield high isotopic purity: 98.5% for D9-Mabuterol, 99.7% for D9-Bambuterol, and 98.4% for D9-Cimbuterol .
The synthesis typically involves the incorporation of deuterium into the molecular structure at specific positions to create isotopically labeled derivatives. Techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-tandem mass spectrometry are employed to confirm the isotopic abundance and purity of the synthesized compounds .
Cimbuterol-d9's molecular structure includes a phenolic group and a side chain characteristic of beta-agonists. The presence of deuterium atoms replaces hydrogen atoms in strategic locations within the molecule, which can affect its physical properties and stability.
Cimbuterol-d9 participates in chemical reactions typical of beta-adrenergic agonists, such as interactions with beta-receptors leading to physiological effects like bronchodilation and increased heart rate. The reactions may also include metabolic pathways that involve enzymatic transformations.
In analytical chemistry, Cimbuterol-d9 serves as an internal standard for quantifying other beta-agonists in biological samples due to its structural similarity to non-labeled compounds while providing distinct NMR or mass spectrometry signals due to deuteration .
Cimbuterol-d9 functions by binding to beta-adrenergic receptors, specifically the beta-2 subtype. This binding activates adenylate cyclase, increasing cyclic adenosine monophosphate levels within cells, which leads to smooth muscle relaxation and other metabolic effects.
The mechanism is similar to that of other beta-agonists, where receptor activation results in physiological responses such as increased airflow in the lungs and enhanced cardiac output .
While specific data on melting point or boiling point are not determined, general properties align with those typical of similar organic compounds. The stability conferred by deuteration often results in improved performance during analytical assessments.
Cimbuterol-d9 finds significant applications in scientific research, particularly:
β-adrenergic agonists like cimbuterol (C₁₃H₁₉N₃O) are phenylethanolamine derivatives designed to bind β-adrenergic receptors. Cimbuterol specifically functions as a β₂-adrenergic receptor agonist, promoting lean muscle growth in livestock such as pigs through lipolysis and protein synthesis enhancement [8]. Its anabolic properties led to historical misuse as a growth promoter in food animals, despite bans in the EU, US, China, and many other jurisdictions due to food safety concerns. The inherent chemical stability of β-agonists—resistant to thermal degradation during cooking—allows residues to persist in edible tissues, posing risks of consumer toxicity [5] [6].
Cimbuterol-d9 (C₁₃H₁₀D₉N₃O) is the deuterium-labeled analog where nine hydrogen atoms are replaced by deuterium at the tert-butyl group, resulting in a molecular weight of 242.36 g/mol compared to 233.31 g/mol for unlabeled cimbuterol [2] [8]. This structural preservation ensures identical chemical behavior during extraction and chromatography while enabling mass spectrometric distinction. Analytical toxicology leverages this property to detect illicit use of β-agonists in food animals and human sports doping controls.
Table 1: Key Structural and Functional Properties of Cimbuterol vs. Cimbuterol-d9
Property | Cimbuterol | Cimbuterol-d9 |
---|---|---|
Molecular Formula | C₁₃H₁₉N₃O | C₁₃H₁₀D₉N₃O |
CAS Number | 54239-39-3 | 1246819-04-4 |
Molecular Weight (g/mol) | 233.31 | 242.36 |
Primary Pharmacological Action | β₂-adrenergic receptor agonist | Identical to cimbuterol |
Key Application | Growth promotion (banned) | Mass spectrometry internal standard |
Deuterium labeling introduces a predictable mass shift detectable via high-resolution mass spectrometry. Cimbuterol-d9 exhibits a +9 Dalton mass increment versus native cimbuterol due to its nine deuterium atoms. This mass difference permits co-elution during liquid chromatography while allowing baseline resolution in mass detectors—critical for precise isotope dilution mass spectrometry (IDMS) [3] [6]. In LC-MS/MS analysis, transitions for cimbuterol (e.g., m/z 234 → 160) are mirrored by cimbuterol-d9 (m/z 243 → 163), enabling simultaneous monitoring of analyte and internal standard.
The core advantage lies in compensating for matrix effects and extraction losses. Co-eluting deuterated standards experience identical ionization suppression/enhancement and sample preparation variability as native analytes. When added to samples prior to extraction, they correct for recovery inefficiencies. Validation studies demonstrate that methods incorporating cimbuterol-d9 achieve recoveries of 72–122% with RSDs <17% for β-agonists in complex matrices like hair, meat, and liver [6]. This precision is unattainable with structural analogs or external calibration.
Table 2: Performance Advantages of Deuterated Standards in β-Agonist Analysis
Parameter | Without Deuterated IS | With Cimbuterol-d9 |
---|---|---|
Recovery Range (%) | 40–150 (variable) | 72.76–122.22 |
Intraday Precision (RSD%) | 5–25 | 1.6–17 |
Matrix Effect Compensation | Incomplete | Near-complete |
LOD (Meat Samples) | 0.1–0.5 μg/kg | 0.01–0.11 μg/kg |
The synthesis of cimbuterol-d9 emerged from escalating food safety crises. In the 1980s–1990s, β-agonist residues in livestock caused global poisoning outbreaks, triggering bans on their growth-promoting use. The EU’s Directive 96/22/EC prohibited all β-agonists in food animals, while China and the US imposed zero-tolerance policies [5] [6]. Regulatory enforcement necessitated ultrasensitive detection methods capable of distinguishing banned residues at μg/kg levels. Initial immunoassays suffered from cross-reactivity and false positives, while early LC-MS methods lacked internal standards for accurate quantification [5].
Deuterated internal standards like clenbuterol-d9 and ractopamine-d6 were first synthesized in the 2000s. Cimbuterol-d9 followed, with optimized synthetic routes achieving 98.4% isotopic purity—critical to avoid "isotope effects" that alter retention times or ionization [9]. Modern protocols involve reacting deuterated tert-butylamine precursors with cimbuterol’s ketone intermediate, yielding Cimbuterol-d9 with the label exclusively on the aliphatic group to preserve aromatic ring chemistry [9]. Regulatory frameworks now mandate isotope dilution for confirmatory analysis. For instance, EU Reference Laboratories require deuterated analogs for veterinary drug testing, cementing Cimbuterol-d9’s role in compliance monitoring [3] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7